molecular formula C9H7BrN2 B2657775 5-Bromo-8-methylquinoxaline CAS No. 1360599-43-4

5-Bromo-8-methylquinoxaline

Cat. No.: B2657775
CAS No.: 1360599-43-4
M. Wt: 223.073
InChI Key: BHHKKOSICBRFOP-UHFFFAOYSA-N
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Description

5-Bromo-8-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoxaline, featuring a bromine atom at the 5th position and a methyl group at the 8th position on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methylquinoxaline typically involves the bromination of 5-methylquinoxaline. One common method includes the reaction of 5-methylquinoxaline with 1-bromopyrrolidine-2,5-dione in acetonitrile at 60°C for 16 hours . This method ensures the selective bromination at the 5th position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and solvents that can be easily recovered and reused is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methylquinoxaline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the quinoxaline ring structure allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-8-methylquinoxaline is unique due to the presence of both a bromine atom and a methyl group on the quinoxaline ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-bromo-8-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHKKOSICBRFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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